Crenolanib is an orally bioavailable, benzimidazole-based Type I tyrosine kinase inhibitor (TKI) that selectively targets class III receptor tyrosine kinases, primarily FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors A and B (PDGFRA/B). As a Type I inhibitor, it binds to the active conformation of the kinase, enabling it to potently inhibit both wild-type and, critically, constitutively active mutant isoforms that are resistant to other classes of inhibitors. This specific binding mechanism is central to its utility in research models of acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST), particularly those driven by mutations that confer resistance to standard TKIs like imatinib.
Substituting Crenolanib with broader multi-kinase inhibitors (e.g., sunitinib) or Type II inhibitors (e.g., quizartinib, sorafenib) can lead to experimental failure or misinterpretation of results. Crenolanib's value proposition is its specific efficacy against key resistance mutations that render other compounds ineffective, such as PDGFRA D842V in GIST and FLT3 D835 mutations in AML. Type II inhibitors, which bind to the inactive kinase conformation, show greatly reduced activity against these constitutively active mutants. Furthermore, Crenolanib's high selectivity for FLT3 over the closely related c-Kit, a feature not shared by inhibitors like quizartinib, offers a distinct advantage for minimizing myelosuppressive off-target effects in hematopoietic models. Therefore, choosing a substitute may compromise the core objective of studying or inhibiting these specific drug-resistant pathways.
Crenolanib demonstrates exceptional potency against the PDGFRA D842V mutation, a primary driver of resistance to imatinib in GIST. In an isogenic cell model, Crenolanib was approximately 135-fold more potent than imatinib at inhibiting the D842V mutant kinase. Direct biochemical assays confirm this differentiation, showing an IC50 of ~10 nmol/L for Crenolanib, while imatinib is largely ineffective even at concentrations up to 1000 nM.
| Evidence Dimension | Inhibition of PDGFRA D842V Kinase (IC50) |
| Target Compound Data | ~10 nmol/L |
| Comparator Or Baseline | Imatinib: >1000 nmol/L |
| Quantified Difference | >100-fold more potent than Imatinib |
| Conditions | Cell-based isogenic model system and biochemical assays measuring kinase autophosphorylation. |
For any research involving the PDGFRA D842V mutation, Crenolanib is a required tool, as benchmark inhibitors like imatinib are functionally ineffective.
Unlike Type II FLT3 inhibitors such as quizartinib and sorafenib, Crenolanib maintains potent activity against FLT3 receptors harboring resistance-conferring mutations in the tyrosine kinase domain (TKD), such as D835Y. In Ba/F3 cells expressing FLT3-D835Y, Crenolanib exhibited an IC50 of 5.9 nM, whereas quizartinib was significantly less potent with an IC50 of 170.8 nM. This demonstrates Crenolanib's ability to overcome a common clinical resistance mechanism to other potent FLT3 inhibitors.
| Evidence Dimension | Inhibition of FLT3-D835Y Mutant (IC50) |
| Target Compound Data | 5.9 nM |
| Comparator Or Baseline | Quizartinib: 170.8 nM |
| Quantified Difference | ~29-fold more potent than Quizartinib |
| Conditions | Ba/F3 murine lymphoid cell line expressing human FLT3-D835Y mutant. |
This makes Crenolanib an essential tool for studying or targeting AML models that have developed or are predicted to develop resistance to Type II FLT3 inhibitors.
Crenolanib exhibits a procurement-relevant selectivity profile, with a dissociation constant (Kd) for wild-type c-Kit (78 nM) that is over 100-fold higher than its Kd for wild-type FLT3 (0.74 nM). In cell-based assays, Crenolanib inhibits FLT3-ITD cell lines at low nanomolar concentrations (IC50 ~10 nM) but has no impact on the proliferation of c-Kit driven cell lines even at 100 nM. This contrasts with other potent FLT3 inhibitors like quizartinib that also potently inhibit c-Kit, a key factor in potential off-target myelosuppression.
| Evidence Dimension | Kinase Inhibition (IC50/Kd) |
| Target Compound Data | FLT3 Kd: 0.74 nM; FLT3-ITD IC50: ~10 nM |
| Comparator Or Baseline | c-Kit Kd: 78 nM; c-Kit driven cell proliferation IC50: >100 nM |
| Quantified Difference | >100-fold higher selectivity for FLT3 over c-Kit based on Kd values. |
| Conditions | Binding constants (Kd) from kinase panel screening; cellular proliferation assays in FLT3-ITD (Molm14, MV4;11) and c-Kit driven (HMC 1.1, HMC 1.2) cell lines. |
For studies requiring precise FLT3 inhibition without the confounding variable of c-Kit inhibition, Crenolanib is the more selective chemical probe, reducing the risk of off-target effects on hematopoietic cells.
Crenolanib demonstrates good solubility in common organic solvents used for preparing stock solutions in a laboratory setting. It is readily soluble in DMSO at concentrations up to 16-25 mg/mL (approx. 36-56 mM), and also soluble in ethanol and DMF. For aqueous buffers, a standard two-step dissolution method (dissolving in DMF or DMSO first) is recommended to overcome its limited direct aqueous solubility, achieving working concentrations suitable for most cell-based assays.
| Evidence Dimension | Solubility in common lab solvents |
| Target Compound Data | DMSO: ~16-25 mg/mL; Ethanol: ~10 mg/mL; DMF: ~20 mg/mL |
| Comparator Or Baseline | N/A - Baseline handling property |
| Quantified Difference | N/A |
| Conditions | Standard laboratory conditions for preparing stock solutions. |
Provides clear, actionable guidance for solubilizing the compound for reliable and reproducible use in standard in vitro experimental workflows.
For establishing or studying GIST cell lines or xenograft models with the imatinib-resistant PDGFRA D842V mutation. The >100-fold higher potency of Crenolanib compared to imatinib makes it the only viable small molecule for effectively inhibiting this specific oncogenic driver.
To probe the signaling pathways and cellular consequences of acquired resistance to FLT3 inhibitors like quizartinib or sorafenib. Crenolanib's proven efficacy against FLT3 TKD mutations (e.g., D835Y) allows for the selective targeting of resistant clones that would not be inhibited by the initial compound.
As a selective chemical probe in studies where inhibition of c-Kit would produce confounding off-target effects. Crenolanib's high selectivity for FLT3 over c-Kit enables a cleaner interpretation of results related to FLT3 signaling in normal and malignant hematopoiesis compared to less selective agents.
To serve as a benchmark compound in screening and validation assays for new Type I FLT3 inhibitors. Its well-documented activity against a wide range of FLT3 mutations, including ITD and TKD variants, provides a robust positive control for assessing the potency and breadth of activity of novel drug candidates.